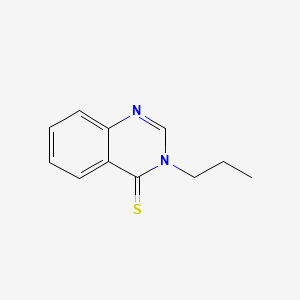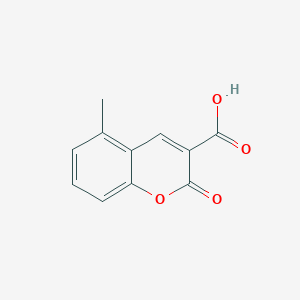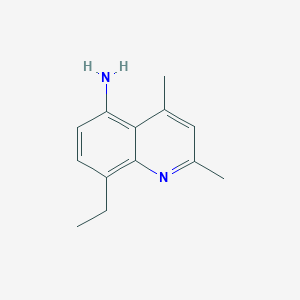
(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C₇H₁₃BN₂O₄. This compound is known for its unique structure, which includes a pyrrolidine ring and a boronic acid group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid typically involves the reaction of pyrrolidine derivatives with boronic acid precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of base (e.g., potassium carbonate) for Suzuki coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives.
Substitution: Biaryl compounds through Suzuki coupling.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it valuable in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems. Boronic acids are known to interact with diols and can be used in the design of enzyme inhibitors .
Medicine: In medicine, boronic acid derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and bacterial infections. The unique properties of this compound make it a candidate for drug development .
Industry: Industrially, this compound can be used in the production of advanced materials and as a catalyst in various chemical processes. Its ability to form stable complexes with other molecules makes it useful in material science .
Mecanismo De Acción
The mechanism of action of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the enzyme’s function, leading to various biological effects .
Comparación Con Compuestos Similares
Phenylboronic acid: Another boronic acid derivative used in organic synthesis.
2-Pyridylboronic acid: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
4-Formylphenylboronic acid: Contains a formyl group and a phenyl ring.
Uniqueness: (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a pyrrolidine ring and a boronic acid group. This structure provides distinct reactivity and binding properties compared to other boronic acids, making it valuable in specific applications such as enzyme inhibition and organic synthesis .
Propiedades
Número CAS |
915283-63-5 |
|---|---|
Fórmula molecular |
C7H13BN2O4 |
Peso molecular |
200.00 g/mol |
Nombre IUPAC |
[1-(2-formamidoacetyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O4/c11-5-9-4-7(12)10-3-1-2-6(10)8(13)14/h5-6,13-14H,1-4H2,(H,9,11) |
Clave InChI |
BJZRTWVAQJJJKJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1CCCN1C(=O)CNC=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11898941.png)





![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)



![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)
![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11899025.png)

